N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide
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Description
Scientific Research Applications
Synthetic Strategies and Chemical Properties
A novel approach to synthesize a class of dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides has been developed, highlighting a two-step diversity-oriented synthetic protocol. This method involves copper-mediated cyclisation followed by Ugi–Joullie reaction, showcasing innovative pathways for generating complex heterocyclic compounds (Saha, Wadhwa, & Sharma, 2015).
Another study describes the synthesis of ethyl 11a,12-Dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate, highlighting the potential of heterocyclic systems in constructing heteropropellanes. This work underscores the versatility of such compounds in drug modification and the development of novel materials with unique physical properties (Konstantinova et al., 2020).
Applications in Catalysis and Enantioselective Synthesis
Research on catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines has led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This demonstrates the compound's utility in producing chiral molecules, which are critical in pharmaceutical synthesis, with excellent yields and high enantioselectivities (Munck et al., 2017).
Exploration of Heterocyclic Systems
Further investigations into heterocyclic systems have yielded compounds like thiophenylhydrazonoacetates, which demonstrate the reactivity towards various nitrogen nucleophiles. This leads to the synthesis of diverse heterocyclic derivatives, showing the structural flexibility and application breadth of these chemical frameworks (Mohareb et al., 2004).
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-2-22-15-6-3-4-7-17(15)25-16-10-9-13(12-14(16)20(22)24)21-19(23)18-8-5-11-26-18/h3-12H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABUKRJGGMGMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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